4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide
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Overview
Description
The compound “PMID16460935C28” is a synthetic organic molecule known for its inhibitory effects on specific biological targets. It has been studied for its potential therapeutic applications, particularly in the treatment of depression and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID16460935C28 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of PMID16460935C28 involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and adherence to stringent quality control measures. The process may involve continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
PMID16460935C28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced form, potentially affecting its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
PMID16460935C28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating depression and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID16460935C28 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by inhibiting the activity of these targets, thereby modulating various biological pathways. The compound’s structure allows it to bind selectively to its targets, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to PMID16460935C28 include other synthetic organic molecules with inhibitory effects on similar biological targets. Examples include:
- Compound 28 (Nanjing Medical University)
- PD047155
- HEZXZGJJNMPIJM-UHFFFAOYSA-N
Uniqueness
PMID16460935C28 is unique due to its specific structural features and high selectivity for its molecular targets. This selectivity enhances its therapeutic potential and reduces the likelihood of off-target effects compared to other similar compounds .
Properties
Molecular Formula |
C20H15BrF2N4O2S3 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
4-[7-bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide |
InChI |
InChI=1S/C20H15BrF2N4O2S3/c1-30-20-17(7-16(31-20)19(24)25)32(28,29)12-5-13(21)18-15(6-12)26-9-27(18)8-10-4-11(22)2-3-14(10)23/h2-7,9H,8H2,1H3,(H3,24,25) |
InChI Key |
HEZXZGJJNMPIJM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(S1)C(=N)N)S(=O)(=O)C2=CC3=C(C(=C2)Br)N(C=N3)CC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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